1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

Catalog No.
S13770693
CAS No.
M.F
C8H13FO2
M. Wt
160.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbalde...

Product Name

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

InChI

InChI=1S/C8H13FO2/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,11H,1-5H2

InChI Key

SCNCQNBJGLXQFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(CF)O)C=O

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a carbaldehyde functional group. The compound features a fluorinated hydroxypropyl substituent, contributing to its distinct chemical properties. Its molecular formula is C10_{10}H13_{13}F O, and it has a molecular weight of 182.21 g/mol. The presence of the fluorine atom can influence the compound's reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis .

The chemical reactivity of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde can be attributed to its aldehyde functional group, which is known to participate in various reactions, including:

  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound may participate in condensation reactions, particularly with amines or alcohols, forming imines or acetals.
  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.

These reactions highlight the compound's potential utility in synthesizing more complex molecules .

Research on the biological activity of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is limited but suggests potential pharmacological properties due to its unique structural features. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial Activity: Fluorinated compounds are known for their enhanced biological activity against various pathogens.
  • Anticancer Properties: Some derivatives of cyclobutane-containing compounds have shown promise in cancer research.

Further studies are needed to elucidate the specific biological effects of this compound .

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde can be achieved through several methods:

  • Fluorination of Hydroxypropyl Derivatives: Starting from a suitable hydroxypropyl precursor, fluorination can be performed using reagents such as hydrogen fluoride or other fluorinating agents.
  • Cyclization Reactions: The cyclobutane ring can be formed through cyclization reactions involving appropriate precursors that allow for ring closure.
  • Aldehyde Formation: The introduction of the aldehyde functional group can be accomplished through oxidation of alcohols or via formylation reactions.

These methods provide multiple pathways for synthesizing this compound, allowing for flexibility depending on available starting materials .

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure and possible biological activity, it may serve as a lead compound for drug development.
  • Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Compounds with fluorinated groups often exhibit enhanced properties for use in polymers and coatings.

The versatility of this compound opens avenues for research and application across different scientific disciplines .

Interaction studies involving 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde would focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level, including:

  • Enzyme Inhibition: Investigating whether the compound inhibits specific enzymes could reveal its therapeutic potential.
  • Receptor Binding: Analyzing its interaction with receptors may provide insights into its pharmacodynamics.

Such studies are essential for assessing the viability of this compound as a candidate for further development in pharmaceuticals .

Several compounds share structural similarities with 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde. These include:

Compound NameStructure FeaturesUnique Aspects
3-FluoropropanalContains a fluorinated propanal groupSimpler structure without cyclobutane
CyclobutanecarboxaldehydeCyclobutane ring with a carboxaldehyde groupLacks fluorination but retains cyclic structure
2-HydroxycyclobutanecarboxaldehydeHydroxy and carboxaldehyde on cyclobutaneDifferent functional groups affecting reactivity

The uniqueness of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde lies in its combination of a fluorinated hydroxypropyl substituent and the cyclobutane framework, which may confer distinct chemical properties and biological activities not found in other similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.08995782 g/mol

Monoisotopic Mass

160.08995782 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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